molecular formula C21H20BrClO5 B11068791 Dimethyl [3-(4-bromophenyl)-1-(4-chlorophenyl)-2-methyl-3-oxopropyl]propanedioate

Dimethyl [3-(4-bromophenyl)-1-(4-chlorophenyl)-2-methyl-3-oxopropyl]propanedioate

Cat. No.: B11068791
M. Wt: 467.7 g/mol
InChI Key: ZCXUGULPWNUBLU-UHFFFAOYSA-N
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Description

DIMETHYL 2-[3-(4-BROMOPHENYL)-1-(4-CHLOROPHENYL)-2-METHYL-3-OXOPROPYL]MALONATE is a complex organic compound characterized by the presence of bromine and chlorine substituents on a phenyl ring, along with a malonate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL 2-[3-(4-BROMOPHENYL)-1-(4-CHLOROPHENYL)-2-METHYL-3-OXOPROPYL]MALONATE typically involves multi-step organic reactions. One common method includes the use of Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The process involves the coupling of boron reagents with halogenated aromatic compounds in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

DIMETHYL 2-[3-(4-BROMOPHENYL)-1-(4-CHLOROPHENYL)-2-METHYL-3-OXOPROPYL]MALONATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Halogen substituents on the phenyl rings can be replaced with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

DIMETHYL 2-[3-(4-BROMOPHENYL)-1-(4-CHLOROPHENYL)-2-METHYL-3-OXOPROPYL]MALONATE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of DIMETHYL 2-[3-(4-BROMOPHENYL)-1-(4-CHLOROPHENYL)-2-METHYL-3-OXOPROPYL]MALONATE involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine and chlorine atoms can enhance binding affinity through halogen bonding, while the malonate ester group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other malonate esters with different substituents on the phenyl rings, such as:

  • DIMETHYL 2-[3-(4-FLUOROPHENYL)-1-(4-CHLOROPHENYL)-2-METHYL-3-OXOPROPYL]MALONATE
  • DIMETHYL 2-[3-(4-METHOXYPHENYL)-1-(4-CHLOROPHENYL)-2-METHYL-3-OXOPROPYL]MALONATE

Uniqueness

The uniqueness of DIMETHYL 2-[3-(4-BROMOPHENYL)-1-(4-CHLOROPHENYL)-2-METHYL-3-OXOPROPYL]MALONATE lies in its specific combination of bromine and chlorine substituents, which can confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable tool in various research and industrial applications.

Properties

Molecular Formula

C21H20BrClO5

Molecular Weight

467.7 g/mol

IUPAC Name

dimethyl 2-[3-(4-bromophenyl)-1-(4-chlorophenyl)-2-methyl-3-oxopropyl]propanedioate

InChI

InChI=1S/C21H20BrClO5/c1-12(19(24)14-4-8-15(22)9-5-14)17(13-6-10-16(23)11-7-13)18(20(25)27-2)21(26)28-3/h4-12,17-18H,1-3H3

InChI Key

ZCXUGULPWNUBLU-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC=C(C=C1)Cl)C(C(=O)OC)C(=O)OC)C(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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